molecular formula C3H6ClN5O B12309861 4,6-diamino-1H-1,3,5-triazin-2-one;hydrochloride

4,6-diamino-1H-1,3,5-triazin-2-one;hydrochloride

Katalognummer: B12309861
Molekulargewicht: 163.56 g/mol
InChI-Schlüssel: MEUOOKNKMSVRLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-diamino-1H-1,3,5-triazin-2-one typically involves the reaction of cyanuric chloride with ammonia or amines under controlled conditions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of catalysts and specific reaction conditions such as temperature and pH control are crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Diamino-1H-1,3,5-triazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazines, which have applications in different fields such as pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

4,6-Diamino-1H-1,3,5-triazin-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4,6-diamino-1H-1,3,5-triazin-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ammeline: 2,4-Diamino-1,3,5-triazin-6-one

    Ammelide: 2,4-Diamino-6-hydroxy-1,3,5-triazine

    Melamine: 2,4,6-Triamino-1,3,5-triazine

Uniqueness

4,6-Diamino-1H-1,3,5-triazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C3H6ClN5O

Molekulargewicht

163.56 g/mol

IUPAC-Name

4,6-diamino-1H-1,3,5-triazin-2-one;hydrochloride

InChI

InChI=1S/C3H5N5O.ClH/c4-1-6-2(5)8-3(9)7-1;/h(H5,4,5,6,7,8,9);1H

InChI-Schlüssel

MEUOOKNKMSVRLN-UHFFFAOYSA-N

Kanonische SMILES

C1(=NC(=NC(=O)N1)N)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.